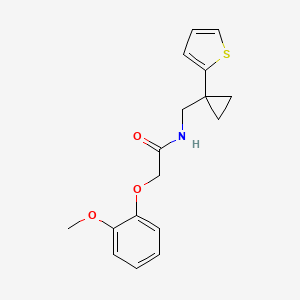![molecular formula C21H21NO6 B2710011 METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1357936-62-9](/img/structure/B2710011.png)
METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methoxy and carboxylate functional groups, making it a potential candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Benzyl Group: The benzyl group can be attached through a Williamson ether synthesis, where the quinoline derivative reacts with 3-methoxybenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace methoxy or benzyl groups with other substituents using reagents like sodium methoxide or benzyl bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or benzyl bromide in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives with modified functional groups.
Substitution: Formation of quinoline derivatives with different substituents replacing the original methoxy or benzyl groups.
科学的研究の応用
METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.
作用機序
The mechanism of action of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modifying genetic material to exert its effects.
Modulating Receptor Activity: Binding to cellular receptors to influence signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6,7-Dimethoxyquinoline: A derivative with methoxy groups but lacking the benzyl and carboxylate groups.
4-Hydroxyquinoline: A derivative with a hydroxyl group instead of methoxy and benzyl groups.
Uniqueness
METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to its combination of methoxy, benzyl, and carboxylate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-24-14-7-5-6-13(8-14)12-28-18-11-17(21(23)27-4)22-16-10-20(26-3)19(25-2)9-15(16)18/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHGGQSFLGBIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2709928.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)
![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)

![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2709932.png)

![1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2709937.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2709938.png)
![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B2709939.png)
![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)


![2-[(3,5-Dichloropyridin-2-yl)oxy]aniline](/img/structure/B2709951.png)
